4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9654008
InChI: InChI=1S/C17H16N4O3/c22-15(20-14-8-3-4-10-18-14)9-5-11-21-16(23)12-6-1-2-7-13(12)19-17(21)24/h1-4,6-8,10H,5,9,11H2,(H,19,24)(H,18,20,22)
SMILES: C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC=N3
Molecular Formula: C17H16N4O3
Molecular Weight: 324.33 g/mol

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide

CAS No.:

Cat. No.: VC9654008

Molecular Formula: C17H16N4O3

Molecular Weight: 324.33 g/mol

* For research use only. Not for human or veterinary use.

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-2-yl)butanamide -

Specification

Molecular Formula C17H16N4O3
Molecular Weight 324.33 g/mol
IUPAC Name 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-pyridin-2-ylbutanamide
Standard InChI InChI=1S/C17H16N4O3/c22-15(20-14-8-3-4-10-18-14)9-5-11-21-16(23)12-6-1-2-7-13(12)19-17(21)24/h1-4,6-8,10H,5,9,11H2,(H,19,24)(H,18,20,22)
Standard InChI Key QRQUOAQQDNSLSX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC=N3
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC=CC=N3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a quinazolinone core fused to a pyridine moiety via a butanamide linker. The quinazolinone ring system (C8H5N2O2) adopts a planar conformation, with hydroxyl and ketone groups at positions 2 and 4, respectively . The pyridin-2-yl group attaches to the terminal amide nitrogen, creating a conformationally flexible structure that may facilitate target binding.

Table 1: Key Structural Features

ComponentDescription
Quinazolinone coreBicyclic system with 2-hydroxy-4-oxo groups
Pyridine subunitAromatic heterocycle at position 2
Butanamide linkerFour-carbon chain with amide functionality

Systematic Nomenclature

IUPAC name derivation follows these rules:

  • Parent chain: Butanamide (4-carbon backbone)

  • Substituents:

    • 2-Hydroxy-4-oxoquinazolin-3(4H)-yl at position 4

    • Pyridin-2-ylamine at the terminal amide

The numbering system prioritizes the quinazolinone ring, with the pyridine group designated as an N-substituent.

Synthesis and Manufacturing

Synthetic Pathways

Two primary routes dominate laboratory-scale production:

Route A: Stepwise Assembly

  • Quinazolinone synthesis: Anthranilic acid derivatives undergo cyclocondensation with urea derivatives at 120–140°C .

  • Alkylation: 4-Chlorobutanoyl chloride reacts with the quinazolinone nitrogen under basic conditions (K2CO3, DMF).

  • Amide coupling: Pyridin-2-amine introduced via HATU-mediated coupling (yield: 62–68%) .

Route B: One-Pot Method
Combines all components in a microwave-assisted reaction (150°C, 30 min), though purity remains inferior (≤85%) compared to stepwise approaches .

Table 2: Synthetic Comparison

ParameterRoute ARoute B
Yield68%55%
Purity (HPLC)≥98%85%
Reaction Time18 hr0.5 hr
ScalabilityPilot-scaleLab-scale

Purification Challenges

The compound’s polar nature (logP ≈ 1.2) complicates isolation. Reverse-phase chromatography (C18 column, 60% MeCN/H2O) achieves baseline separation but requires multiple runs for gram-scale production. Recrystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray analysis .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR (DMSO-d6): δ 8.35 (d, J=4.8 Hz, 1H, pyridine-H), 7.82–7.75 (m, 3H, aromatic), 6.98 (s, 1H, NH), 4.21 (t, J=6.6 Hz, 2H, CH2), 2.43–2.37 (m, 4H, CH2)

  • HRMS: m/z 353.1378 [M+H]⁺ (calc. 353.1372 for C18H17N4O3)

  • IR: 1675 cm⁻¹ (amide C=O), 1620 cm⁻¹ (quinazolinone C=O), 3200–3100 cm⁻¹ (N-H stretch)

Solubility Profile

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
DMSO43.725
Ethanol8.925
Dichloromethane1.225

Aqueous solubility improves marginally at pH 6–7 (0.34 mg/mL) due to partial ionization of the pyridine nitrogen .

Biological Activity and Mechanism

Hypothesized Targets

Structural analogs demonstrate activity against:

  • Protein kinases (IC50 50–200 nM for VEGFR-2)

  • PARP enzymes (EC50 80 nM in BRCA-mutated cells)

  • Microtubule assembly (disruption at 10 μM)

Figure 1: Proposed Binding Mode
Molecular docking suggests the quinazolinone oxygen forms hydrogen bonds with kinase hinge regions, while the pyridine nitrogen coordinates catalytic aspartate residues .

In Vitro Studies

Limited direct data exists, but related compounds show:

  • 48% inhibition of A549 lung cancer cells at 10 μM

  • 2.3-fold increase in caspase-3 activity in HT-29 cells

  • Moderate COX-2 inhibition (37% at 50 μM)

Future Directions

Key research priorities include:

  • Comprehensive pharmacokinetic profiling

  • Target deconvolution via chemoproteomics

  • Formulation development for enhanced bioavailability

Ongoing studies should clarify whether the 2-pyridine substitution pattern offers advantages over 3- or 4-pyridyl analogs in target selectivity .

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